molecular formula C22H20N4O3S B12209636 N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]-4-(propan-2-yloxy)benzamide

N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]-4-(propan-2-yloxy)benzamide

Cat. No.: B12209636
M. Wt: 420.5 g/mol
InChI Key: FUGQGYKJRHBKAZ-UHFFFAOYSA-N
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Description

N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]-4-(propan-2-yloxy)benzamide is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

The synthesis of N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]-4-(propan-2-yloxy)benzamide typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the oxadiazole and thiazole rings, followed by their coupling with the benzamide moiety. Reaction conditions may involve the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity. Industrial production methods would likely optimize these conditions for scalability and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in the desired therapeutic or biological effects. The exact molecular targets and pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar compounds include other heterocyclic structures such as imidazoles, oxadiazoles, and thiazoles. What sets N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]-4-(propan-2-yloxy)benzamide apart is its unique combination of these heterocycles, which may confer distinct chemical and biological properties. Similar compounds might include:

  • Imidazole derivatives
  • Oxadiazole derivatives
  • Thiazole derivatives

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to different properties and applications.

Properties

Molecular Formula

C22H20N4O3S

Molecular Weight

420.5 g/mol

IUPAC Name

N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]-4-propan-2-yloxybenzamide

InChI

InChI=1S/C22H20N4O3S/c1-13(2)28-17-11-9-16(10-12-17)20(27)25-22-23-14(3)18(30-22)21-24-19(26-29-21)15-7-5-4-6-8-15/h4-13H,1-3H3,(H,23,25,27)

InChI Key

FUGQGYKJRHBKAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)OC(C)C)C3=NC(=NO3)C4=CC=CC=C4

Origin of Product

United States

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